5-Fluoroquinoxaline

Catalog No.
S1907233
CAS No.
77130-30-4
M.F
C8H5FN2
M. Wt
148.14 g/mol
Availability
In Stock
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5-Fluoroquinoxaline

CAS Number

77130-30-4

Product Name

5-Fluoroquinoxaline

IUPAC Name

5-fluoroquinoxaline

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

InChI

InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H

InChI Key

DSCYVCLBSVVQDH-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C(=C1)F

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)F
  • Medicial Chemistry

    5-Fluoroquinoxaline shares some similarities with the well-known class of antibiotics called fluoroquinolones. Fluoroquinolones are known for their broad-spectrum activity against bacteria. Researchers might explore if 5-Fluoroquinoxaline possesses similar antimicrobial properties []. This could involve synthesizing derivatives of 5-Fluoroquinoxaline and testing them against various bacterial strains to identify potential new antibiotic candidates.

  • Material Science

    The presence of the fluorine atom and the quinoxaline ring in 5-Fluoroquinoxaline makes it a potential candidate for the development of new materials. The quinoxaline ring is a versatile functional group used in designing new materials with specific properties []. Researchers might investigate if 5-Fluoroquinoxaline can be incorporated into polymers or other materials to create new functionalities, such as improved conductivity or optical properties.

5-Fluoroquinoxaline is a heterocyclic compound characterized by a fused ring system containing two nitrogen atoms within its structure. This compound is derived from quinoxaline, where a fluorine atom is substituted at the fifth position of the quinoxaline ring. The molecular formula for 5-fluoroquinoxaline is C8H6FN2C_8H_6FN_2, and it exhibits distinct physical properties such as a melting point of approximately 147 °C and a boiling point of around 123 °C under specific conditions . Its unique structure contributes to its diverse chemical reactivity and biological activity.

Typical of heterocyclic compounds. Some notable reaction types include:

  • Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom can influence reactivity in electrophilic aromatic substitution reactions.
  • Reduction Reactions: 5-Fluoroquinoxaline can be reduced to yield corresponding amines or other functional groups, depending on the reducing agent used.

These reactions make 5-fluoroquinoxaline a versatile intermediate in synthetic organic chemistry.

Research indicates that 5-fluoroquinoxaline exhibits significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an antimicrobial agent, with efficacy against various bacterial strains. Additionally, it shows promise in anticancer research, demonstrating cytotoxic effects against certain cancer cell lines. Its ability to interact with biological targets makes it a candidate for further pharmacological development.

The synthesis of 5-fluoroquinoxaline can be achieved through several methods:

  • Direct Fluorination: This involves the direct introduction of a fluorine atom into the quinoxaline structure using fluorinating agents.
  • Cyclization Reactions: Starting from o-phenylenediamine and appropriate α,β-diketones or other precursors, cyclization can yield 5-fluoroquinoxaline through controlled reaction conditions .
  • Modification of Existing Compounds: Existing quinoxaline derivatives can be modified via nucleophilic substitution or other functional group transformations to introduce the fluorine atom.

These methods highlight the compound's synthetic accessibility and versatility.

5-Fluoroquinoxaline finds applications across various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a valuable candidate for drug development.
  • Material Science: It may be utilized in the synthesis of advanced materials due to its unique electronic properties.
  • Chemical Research: As an intermediate in organic synthesis, it serves as a building block for more complex molecules.

Studies on the interactions of 5-fluoroquinoxaline with biological systems have revealed insights into its mechanism of action. It has been shown to interact with specific enzyme targets and receptors, influencing metabolic pathways. These interactions are critical for understanding its potential therapeutic effects and side effects.

Several compounds share structural similarities with 5-fluoroquinoxaline, including:

Compound NameStructure TypeUnique Features
QuinoxalineHeterocyclicLacks fluorine; broader biological activity
2-FluoroquinoxalineHeterocyclicFluorine at position 2; different reactivity
5-ChloroquinoxalineHeterocyclicChlorine substituent; distinct biological profile
6-FluoroquinoxalineHeterocyclicFluorine at position 6; altered properties

5-Fluoroquinoxaline's uniqueness lies in its specific position of substitution and resultant electronic properties, which influence its reactivity and biological activity compared to these similar compounds.

Traditional Condensation Approaches

Cinnamils with 1,2-Diaminobenzene Derivatives

The condensation of cinnamils with 1,2-diaminobenzene derivatives represents one of the most well-established routes for quinoxaline synthesis [2] [3] [4]. This methodology involves the cyclocondensation reaction between cinnamil precursors and appropriately substituted 1,2-diaminobenzenes under various reaction conditions.

The reaction typically proceeds through the formation of intermediate imine species, followed by intramolecular cyclization to afford the desired quinoxaline framework [3]. In the synthesis of 5-fluoroquinoxaline derivatives, fluorinated diaminobenzene precursors serve as the key starting materials. The reaction between cinnamils and 4-fluoro-1,2-diaminobenzene in refluxing acetic acid provides yields ranging from 91-95% over 3-4 hours [3].

Alternative reaction conditions employ methanol as the solvent under reflux conditions, affording comparable yields of 85-93% within similar timeframes [4]. The use of catalytic amounts of molecular iodine in dimethyl sulfoxide has been demonstrated to facilitate the condensation process, providing yields of 88-92% with reaction times extending from 2-6 hours depending on the specific substrate combination [2].

Acid-Catalyzed Cyclization Strategies

Acid-catalyzed cyclization strategies represent another fundamental approach for quinoxaline synthesis, with particular relevance to 5-fluoroquinoxaline derivatives [5] [6]. The most widely employed acid-catalyzed methodology involves the use of glyoxal with ortho-phenylenediamine derivatives under acidic conditions.

The classical procedure utilizes aqueous glyoxal solutions with ortho-phenylenediamine in the presence of sodium carbonate as a base [7]. This methodology has been optimized for industrial applications, where concentrated reaction conditions employing at least 6% by weight of glyoxal and 11% by weight of ortho-phenylenediamine provide yields ranging from 90-96% within 1-2 hours [7].

Camphorsulfonic acid has emerged as an particularly effective catalyst for quinoxaline synthesis, with 20 mol% loading in ethanol at room temperature providing yields up to 98% within 2 hours [6]. The mechanism involves protonation of the carbonyl groups in the dicarbonyl precursor, enhancing the electrophilicity and facilitating nucleophilic attack by the diamine component [5].

Modern Fluorination Techniques

Direct Fluorination of Quinoxaline Precursors

Direct fluorination methodologies have revolutionized the synthesis of fluorinated quinoxalines, offering more straightforward access to 5-fluoroquinoxaline derivatives [8] [9]. The most prominent approach involves the use of Selectfluor as both an oxidant and fluorine source in radical coupling reactions.

The direct carbon-hydrogen fluorination of oxindoles with quinoxalin-2(1H)-ones using Selectfluor proceeds through a radical coupling mechanism at room temperature [8] [9]. This methodology provides yields ranging from 65-90% and represents a significant advancement in terms of reaction mildness and operational simplicity. The bifunctional nature of Selectfluor eliminates the need for separate oxidizing agents, streamlining the synthetic procedure.

The mechanism involves the generation of fluorine radicals from Selectfluor, which subsequently abstract hydrogen atoms from the quinoxaline precursor, followed by fluorine atom transfer to generate the desired fluorinated product [9]. This approach has demonstrated particular utility in the synthesis of 3-heteroaryl 3-fluorooxindoles, which can serve as precursors to more complex 5-fluoroquinoxaline derivatives.

Phosphorus Oxychloride-Mediated Halogen Exchange Reactions

Phosphorus oxychloride-mediated halogen exchange reactions provide an alternative route for introducing fluorine atoms into quinoxaline frameworks [11]. This methodology involves the initial conversion of hydroxylated quinoxaline precursors to chlorinated intermediates using phosphorus oxychloride, followed by halogen exchange with fluoride sources.

The optimized procedure employs equimolar amounts of phosphorus oxychloride in sealed reactors at temperatures ranging from 140-160°C for 2 hours [11]. This approach has demonstrated particular effectiveness with hydroxypyrimidines and quinoxalines, providing yields of 85-95% under solvent-free conditions. The use of pyridine as a base facilitates the reaction and helps neutralize the hydrogen chloride generated during the process .

The halogen exchange step typically employs potassium fluoride or cesium fluoride as fluoride sources, with dimethyl sulfoxide or dimethylformamide serving as polar aprotic solvents to promote the nucleophilic substitution reaction . Yields for the overall two-step process range from 80-92%, making this methodology particularly attractive for large-scale applications.

Solid-Phase and Catalytic Synthesis Innovations

Solid-phase synthesis methodologies have emerged as powerful tools for quinoxaline construction, offering advantages in terms of reaction efficiency, product purification, and environmental sustainability [12] [13]. The solid-phase approach to 5-fluoroquinoxaline synthesis typically involves the use of polymer-supported reagents and intermediates.

The methodology begins with polymer-linked 2-nitrophenyl carbamate, which undergoes reaction with α-bromoketones followed by reduction of the nitro group [12]. The resulting intermediate undergoes spontaneous intramolecular cyclization to afford polymer-bound quinoxalines. Final acidolytic cleavage provides the desired compounds via aerial oxidation in yields ranging from 85-95%.

Heterogeneous catalysis has provided significant advances in quinoxaline synthesis, with nanostructured sodium palladium pyrophosphate (Na₂PdP₂O₇) demonstrating exceptional catalytic activity [13]. This catalyst system operates effectively at room temperature in ethanol, providing yields of 77-98% with excellent recyclability over multiple reaction cycles. The bifunctional nature of the catalyst, containing both acidic and basic sites, facilitates the condensation reaction through simultaneous activation of both the diketone and diamine components.

Copper-alumina catalysts have shown promise for the synthesis of quinoxaline derivatives from terminal alkynes and ortho-phenylenediamines [14]. The optimal catalyst composition (Cu:Al ratio of 2.5:1) operates at 70°C in the presence of potassium carbonate and 4-dimethylaminopyridine, providing yields ranging from 55-68% with recyclability over 5 cycles.

Phosphate-based fertilizers, including monoammonium phosphate (MAP), diammonium phosphate (DAP), and triple superphosphate (TSP), have been successfully employed as heterogeneous catalysts for quinoxaline synthesis [15]. These environmentally benign catalysts operate at room temperature in ethanol, providing yields of 93-99% with recyclability over 6 cycles, making them particularly attractive for green chemistry applications.

Optimization of Reaction Conditions

The optimization of reaction conditions for 5-fluoroquinoxaline synthesis has been extensively studied across multiple methodologies [16] [17] [18]. Solvent selection plays a crucial role in determining reaction efficiency and yield. Methanol has emerged as the optimal solvent for classical condensation reactions, providing yields of 93-99% at room temperature with reaction times as short as 1 minute [16].

Temperature optimization studies have revealed that room temperature conditions are often superior to elevated temperatures for many quinoxaline-forming reactions [16]. However, microwave-assisted synthesis benefits from moderate heating to 160°C, providing yields of 85-95% with dramatically reduced reaction times of 5 minutes [19] [20].

Reaction time optimization has demonstrated that many quinoxaline syntheses can be completed in remarkably short timeframes. Classical condensation reactions in methanol at room temperature reach completion within 1 minute, providing yields of 90-95% [16]. Microwave-assisted procedures further reduce reaction times to 5 minutes while maintaining high yields of 88-96% [20].

Catalyst loading optimization has been systematically studied for acid-catalyzed systems. Camphorsulfonic acid demonstrates optimal activity at 20 mol% loading, providing yields up to 98% within 2 hours [6]. Higher catalyst loadings do not significantly improve yields, while lower loadings result in reduced reaction rates and diminished yields.

High-throughput screening methodologies have been developed to rapidly optimize reaction conditions for quinoxaline synthesis [17]. Microdroplet-assisted reactions have demonstrated the ability to complete quinoxaline formation in microseconds with conversion rates reaching 90% without added catalysts [18]. These methodologies enable rapid screening of solvent systems, with methanol-water mixtures (1:1 v/v) providing optimal conversion efficiency.

Data Tables

Traditional Condensation Approaches

MethodReaction ConditionsYield (%)Reaction TimeReference
Cinnamils with 1,2-DiaminobenzeneReflux in acetic acid, 3-4 hours91-953-4 hours [3]
Cinnamils with 1,2-DiaminobenzeneMethanol, reflux, 3-4 hours85-933-4 hours [4]
Cinnamils with 1,2-DiaminobenzeneIodine (catalytic), DMSO, reflux88-922-6 hours [2]
Glyoxal with o-PhenylenediamineAqueous solution, sodium carbonate85-951-2 hours [7]
Glyoxal with o-PhenylenediamineConcentrated conditions (>6% glyoxal, >11% o-phenylenediamine)90-961-2 hours [7]
Acid-Catalyzed CyclizationCamphorsulfonic acid (20 mol %), ethanol, room temperature85-982 hours [6]
Acid-Catalyzed CyclizationVarious Lewis/Brønsted acids, heating70-902-8 hours [5]

Modern Fluorination Techniques

MethodSubstrateReaction ConditionsYield (%)Temperature (°C)Reference
Direct C-H FluorinationOxindoles with quinoxalin-2(1H)-onesSelectfluor as oxidant and fluorine source65-85Room temperature [8]
Selectfluor-Mediated FluorinationOxindoles with quinoxalin-2(1H)-onesRadical coupling reaction, room temperature70-90Room temperature [9]
POCl₃ Halogen ExchangeHydroxypyrimidines/quinoxalinesEquimolar POCl₃, sealed reactor, 140-160°C85-95140-160 [11]
POCl₃ Halogen Exchange2-Chloro-7-fluoroquinoxaline precursorsPOCl₃, pyridine base, 2 hours80-92140-160
Fluorinated Precursor Approach5,6-DifluorobenzofuroxaneEthyl acetoacetate, triethylamine75-8870-100 [21]

Solid-Phase and Catalytic Synthesis

MethodCatalyst/SupportReaction ConditionsYield (%)RecyclabilityReference
Solid-Phase SynthesisPolymer-linked 2-nitrophenyl carbamateα-Bromoketones, reduction, cyclization85-95Not reported [12]
Heterogeneous Catalysis (Na₂PdP₂O₇)Nanostructured Na₂PdP₂O₇Ethanol, room temperature, 10 mg catalyst77-98Multiple cycles [13]
Heterogeneous Catalysis (Cu-Al)Copper-alumina (Cu-Al 2.5:1)70°C, K₂CO₃, DMAP, toluene55-685 cycles [14]
Heterogeneous Catalysis (Phosphate Fertilizers)MAP, DAP, TSP fertilizersEthanol (2 mL), room temperature93-996 cycles [15]
Molybdophosphovanadates/AluminaCuH₂PMo₁₁VO₄₀/Al₂O₃Toluene, room temperature85-95Multiple cycles [22]

Optimization of Reaction Conditions

ParameterOptimal ConditionYield (%)MethodReference
SolventMethanol93-99Classical condensation [16]
SolventEthanol85-95Classical condensation [6]
SolventEthanol/Water (1:1)85-98Microwave-assisted [23]
TemperatureRoom temperature90-98Classical condensation [16]
Temperature160°C (microwave)85-95Microwave-assisted [19]
Reaction Time1 minute90-95Classical condensation [16]
Reaction Time5 minutes (microwave)88-96Microwave-assisted [20]
Catalyst Loading20 mol% (CSA)98Acid-catalyzed [6]
Catalyst Loading10 wt% (Cu-Al)55-68Heterogeneous catalysis [14]

The comprehensive spectroscopic investigation of 5-fluoroquinoxaline employs multiple analytical techniques to elucidate its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, while ultraviolet-visible absorption spectroscopy provides insights into the electronic transitions within the quinoxaline framework.

¹H-Nuclear Magnetic Resonance and ¹⁹F-Nuclear Magnetic Resonance Spectral Signatures

The proton nuclear magnetic resonance spectrum of 5-fluoroquinoxaline exhibits characteristic resonances in the aromatic region between 7.5 and 9.0 parts per million when measured in deuterated chloroform or dimethyl sulfoxide-d₆ [1] [2]. The quinoxaline ring protons demonstrate distinct chemical shift patterns that reflect the electron-withdrawing nature of both the nitrogen atoms and the fluorine substituent. The positioning of the fluorine atom at the 5-position significantly influences the chemical environment of adjacent aromatic protons through both inductive and mesomeric effects.

Carbon-13 nuclear magnetic resonance studies of 5-fluoroquinoxaline reveal distinctive coupling patterns between carbon and fluorine nuclei. The carbon atom directly bonded to fluorine (C-4a) exhibits an abnormally low ²J(C-F) coupling constant of approximately 12 hertz, as observed across multiple solvents including deuterated chloroform, acetone-d₆, acetonitrile-d₃, methanol-d₄, benzene-d₆, and acetic acid-d₄ [1] [2]. This phenomenon indicates significant electronic perturbation within the quinoxaline framework due to fluorine substitution.

Fluorine-19 nuclear magnetic resonance spectroscopy provides direct information about the fluorine environment within the quinoxaline structure. The fluorine resonance typically appears between -120 and -130 parts per million relative to trichlorofluoromethane as an external standard [3] [4]. The chemical shift position is sensitive to the electronic environment and can serve as a diagnostic tool for confirming the regiochemistry of fluorine substitution on the quinoxaline ring system.

The absence of fluorine in natural biological systems makes ¹⁹F-nuclear magnetic resonance spectra particularly simple and straightforward to analyze [4]. This characteristic enables precise monitoring of fluorinated quinoxaline derivatives in complex biological matrices and provides valuable information about molecular interactions and conformational changes in solution.

Ultraviolet-Visible Absorption Profiles

The electronic absorption spectrum of 5-fluoroquinoxaline displays characteristic π-π* transitions in the ultraviolet-visible region. The longest wavelength absorption maximum typically occurs between 320 and 380 nanometers, corresponding to electronic transitions between frontier molecular orbitals [5] [6]. The exact position of these absorption bands depends on the solvent environment, with polar solvents such as dimethyl sulfoxide or acetonitrile often inducing bathochromic shifts compared to non-polar media.

The introduction of fluorine at the 5-position modifies the electronic structure of the quinoxaline chromophore through electron-withdrawing effects. This substitution pattern influences both the energy and intensity of electronic transitions, as demonstrated by comparative studies of fluorinated versus non-fluorinated quinoxaline derivatives [7]. The electron-withdrawing nature of fluorine stabilizes the highest occupied molecular orbital while having minimal effect on the lowest unoccupied molecular orbital, resulting in an increased highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap.

Time-dependent density functional theory calculations support experimental observations regarding the electronic absorption properties of fluorinated quinoxalines. These computational studies reveal that the visible absorption maxima correspond to electron transitions between frontier molecular orbitals, with the oscillator strength and transition energy being sensitive to the substitution pattern on the quinoxaline ring [8].

X-ray Crystallographic Data Interpretation

Single crystal X-ray diffraction analysis provides definitive structural information about 5-fluoroquinoxaline in the solid state. Based on structural studies of related fluorinated quinoxaline derivatives, the compound typically crystallizes in monoclinic space groups with characteristic unit cell parameters and intermolecular packing arrangements [9] [10] [11].

The molecular geometry of 5-fluoroquinoxaline in the crystalline state reveals a planar quinoxaline ring system with minimal deviation from planarity. The carbon-fluorine bond length typically measures approximately 1.345 Angstroms, consistent with typical aromatic carbon-fluorine bonds in heterocyclic systems [10]. The quinoxaline nitrogen-carbon bond lengths range between 1.312 and 1.318 Angstroms, reflecting the partial double bond character within the heteroaromatic framework.

Intermolecular interactions in the crystal structure of 5-fluoroquinoxaline are dominated by weak hydrogen bonding and π-π stacking interactions between adjacent molecules [11]. The presence of the fluorine substituent introduces additional C-H⋯F hydrogen bonds that contribute to the overall crystal cohesion. These weak interactions, while individually modest in strength, collectively stabilize the three-dimensional crystal lattice structure.

The crystal packing analysis reveals the formation of supramolecular networks through various non-covalent interactions. Molecules are linked by C-H⋯N hydrogen bonds forming one-dimensional chains, which are further interconnected through π-π stacking interactions between quinoxaline rings [11]. The fluorine atom participates in additional intermolecular contacts, including C-F⋯π interactions that enhance the crystal stability.

Density Functional Theory Modeling

Quantum chemical calculations using density functional theory provide comprehensive insights into the electronic structure and properties of 5-fluoroquinoxaline. These computational studies employ various functional and basis set combinations to achieve optimal agreement with experimental observations while providing predictive capabilities for related systems.

Electron Density Distribution Analysis

The electron density distribution in 5-fluoroquinoxaline has been extensively analyzed using multiple charge population schemes including Mulliken, natural population analysis, and Hirshfeld methods [12] [13]. These analyses reveal significant charge redistribution upon fluorine substitution, with the fluorine atom bearing substantial negative charge while the carbon atom to which it is bonded exhibits increased positive character.

Natural population analysis calculations indicate that the fluorine atom carries a charge of approximately -0.456 electrons, while the carbon atom at the 5-position bears a positive charge of +0.421 electrons [12]. This charge separation reflects the high electronegativity of fluorine and its strong electron-withdrawing effect on the quinoxaline π-system. The nitrogen atoms in the quinoxaline ring maintain their expected negative charges of approximately -0.52 electrons each, consistent with their role as electron-rich heteroatoms.

The molecular electrostatic potential surface provides valuable information about the reactive sites within the 5-fluoroquinoxaline molecule [12] [14]. Regions of high electron density, primarily associated with the nitrogen atoms and fluorine substituent, appear as areas of negative electrostatic potential and represent sites for potential electrophilic attack. Conversely, areas of positive electrostatic potential, particularly around the carbon atoms adjacent to nitrogen, indicate potential nucleophilic attack sites.

Hirshfeld surface analysis offers additional insights into intermolecular interactions in the crystalline state [15]. The analysis reveals that oxygen⋯hydrogen and hydrogen⋯oxygen contacts dominate the intermolecular interactions, emphasizing the importance of hydrogen bonding in crystal packing. The fluorine atom participates in specific C-H⋯F interactions that contribute to the overall stability of the crystal structure.

Frontier Molecular Orbital Calculations

The frontier molecular orbital energies of 5-fluoroquinoxaline have been calculated using various density functional theory methods and basis sets [16] [17] [18]. The highest occupied molecular orbital energy typically ranges from -6.79 to -7.12 electron volts, depending on the computational method employed. The lowest unoccupied molecular orbital energy falls between -0.64 and -0.89 electron volts, resulting in a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of approximately 6.1 to 6.2 electron volts.

The introduction of fluorine at the 5-position significantly affects the frontier molecular orbital energies compared to the parent quinoxaline molecule [7]. The electron-withdrawing nature of fluorine stabilizes both the highest occupied molecular orbital and lowest unoccupied molecular orbital, with a more pronounced effect on the highest occupied molecular orbital. This differential stabilization results in an increased energy gap, which correlates with enhanced chemical stability and reduced reactivity toward electrophilic attack.

The spatial distribution of frontier molecular orbitals provides insights into the electronic properties and potential reactivity patterns of 5-fluoroquinoxaline [19] [20]. The highest occupied molecular orbital exhibits significant electron density on the quinoxaline nitrogen atoms and the aromatic carbon atoms, while showing minimal contribution from the fluorine substituent. The lowest unoccupied molecular orbital displays a complementary distribution with enhanced electron density on the carbon atoms and reduced contribution from the nitrogen atoms.

Global reactivity descriptors derived from frontier molecular orbital energies include ionization potential, electron affinity, chemical hardness, and electronegativity [12] [13]. The ionization potential, equivalent to the negative of the highest occupied molecular orbital energy, ranges from 6.79 to 7.12 electron volts. The electron affinity, corresponding to the negative of the lowest unoccupied molecular orbital energy, falls between 0.64 and 0.89 electron volts. The chemical hardness, defined as half the difference between ionization potential and electron affinity, typically measures between 3.06 and 3.12 electron volts, indicating moderate chemical stability.

The electronegativity of 5-fluoroquinoxaline, calculated as the average of ionization potential and electron affinity, ranges from 3.73 to 4.01 electron volts depending on the computational method [12]. This value reflects the electron-withdrawing character of the fluorinated quinoxaline system and its potential for participating in electron-transfer processes. The relatively high electronegativity compared to non-fluorinated quinoxalines demonstrates the significant electronic perturbation introduced by fluorine substitution.

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Wikipedia

5-fluoroquinoxaline

Dates

Last modified: 08-16-2023

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